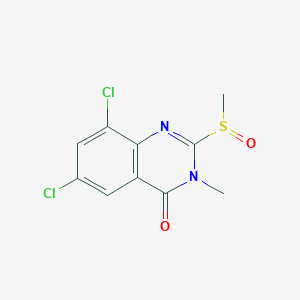

6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one

説明

This compound (CAS 1171486-58-0) is a quinazolin-4(3H)-one derivative characterized by:

- Substituents: Chlorine atoms at positions 6 and 8, a methyl group at position 3, and a methylsulfinyl group at position 2.

- Molecular formula: C₁₀H₈Cl₂N₂O₂S.

特性

IUPAC Name |

6,8-dichloro-3-methyl-2-methylsulfinylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)17(2)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKTXHRFDFJDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6,8-Dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one is a heterocyclic compound recognized for its potential biological activities. Its molecular formula is C10H8Cl2N2O2S, with a molecular weight of 291.15 g/mol. This compound has garnered attention in various research fields, particularly in medicinal chemistry, due to its diverse biological properties.

Anticancer Properties

Research indicates that quinazolinone derivatives, including 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one, exhibit significant cytotoxicity against various cancer cell lines. A study evaluated the cytotoxic effects of several quinazolinone-thiazole hybrids on human cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The findings revealed that certain derivatives demonstrated IC50 values in the range of 10–12 μM, indicating potent anticancer activity .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . In a study assessing the radical scavenging activity using the DPPH assay, synthesized quinazolinone-isoxazole derivatives showed moderate antioxidant activity. Although the specific activity of 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one was not detailed, the findings suggest that similar compounds within this class can contribute to antioxidant defense mechanisms .

Antimicrobial Effects

Quinazolinones are known for their antibacterial and antifungal properties. Research has highlighted their effectiveness against various microbial strains, making them potential candidates for developing new antimicrobial agents. The structural characteristics of these compounds play a crucial role in their interaction with microbial targets .

Study 1: Cytotoxicity Assessment

In a systematic study evaluating the cytotoxic effects of quinazolinone derivatives, researchers utilized an MTT assay to determine cell viability across different concentrations. The results indicated that compounds A3 and A5 exhibited the highest cytotoxicity against the tested cell lines, showcasing the potential of these derivatives in anticancer applications .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Study 2: Antioxidant Evaluation

A separate investigation focused on the antioxidant capabilities of quinazolinone derivatives through DPPH radical scavenging assays. The synthesized compounds demonstrated varying degrees of activity, with some achieving up to 41% inhibition at higher concentrations (400 µg/mL). This suggests that while they possess antioxidant properties, further optimization may be necessary to enhance their efficacy .

| Compound | DPPH Inhibition (%) at 400 µg/mL |

|---|---|

| Compound A | 16.88 |

| Compound B | 41.16 |

科学的研究の応用

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. A study published in Cancer Letters highlighted the compound's effectiveness against breast and lung cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Inhibitors of Protein Kinases

Quinazoline derivatives are known for their role as protein kinase inhibitors. The specific compound has shown promise in inhibiting certain kinases involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical targets in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one has also been investigated. Studies have reported that this compound exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This property positions it as a candidate for further development in the field of antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. Preliminary studies indicate that 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one could protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

類似化合物との比較

Structural and Functional Group Variations

The table below compares substituents and biological activities of structurally related quinazolin-4(3H)-ones:

Key Observations

Substituent Impact on Activity: Halogenation: Bromine at 6,8-positions (e.g., compounds 6f, 7, 9) correlates with anti-inflammatory and analgesic activity, likely due to enhanced lipophilicity and receptor interaction . The target compound’s 6,8-dichloro configuration may offer similar benefits but with reduced steric hindrance compared to bromine. Sulfinyl vs. Sulfonyl/Sulfide: The methylsulfinyl group in the target compound is unique among analogs. Sulfur-containing groups (e.g., methylsulfonyl in other derivatives) are known to modulate pharmacokinetics and target binding . Nitro Groups: Nitro-substituted derivatives (e.g., ) are often intermediates; their electron-withdrawing properties may reduce bioavailability but enhance reactivity for further modifications.

Biological Activity Trends: Anti-inflammatory activity is strongly associated with 6,8-dihalogenation and aromatic substitutions (e.g., quinolone in 6f or phenyl in 7 ). Antimicrobial and anti-HIV activities are observed in dibromo-triazine hybrids (e.g., SPC-III Br ), suggesting halogenation and heterocyclic appendages are critical for broad-spectrum efficacy.

Molecular Docking Insights: Quinazolin-4(3H)-ones with dual pharmacophores (e.g., quinolone-quinazolinone hybrids) show high docking scores on NF-κB, a key inflammation mediator . The target compound’s methylsulfinyl group may similarly stabilize interactions with cysteine residues in protein targets.

準備方法

Method B: Oxidation of a Thioether Intermediate

- Synthesis of 2-(Methylthio) Intermediate :

- Oxidation to Sulfinyl :

- Treat the thioether with H₂O₂ (30%) at 50°C for 4 hours.

- Key Advantage : Higher control over sulfinyl group introduction.

Optimization and Characterization

Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 150°C | |

| Oxidant | H₂O₂ (30% aqueous, 1 equiv) | |

| Solvent | DMSO or p-xylene | |

| Reaction Time | 14–20 hours |

Analytical Data

Challenges and Alternatives

- Low Yields with Sulfoxides : Direct use of methyl sulfoxide derivatives often results in suboptimal yields (e.g., 18% with methyl phenyl sulfoxide).

- Alternative Pathway :

Scalability and Industrial Relevance

Q & A

Q. What synthetic methodologies are optimal for introducing sulfinyl and halogen substituents into quinazolin-4(3H)-one scaffolds?

- Methodological Answer : The sulfinyl group (methylsulfinyl) can be introduced via oxidation of thioether precursors using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂. For halogenation (6,8-dichloro), direct electrophilic substitution or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) are effective. Arylboronic acids with halogen substituents can be coupled to quinazolinone cores using PdCl₂(PPh₃)₂ and XPhos in DMF/H₂O, achieving yields >80% .

Q. How can structural characterization of 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to identify substituent positions via coupling patterns (e.g., aromatic protons at C6/C8 show deshielding due to electron-withdrawing Cl).

- IR spectroscopy to confirm sulfinyl S=O stretching (1020–1070 cm⁻¹).

- X-ray crystallography for absolute configuration, as demonstrated in structurally analogous quinazolinones .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay against HeLa (cervical cancer) or BT-549 (breast cancer) cell lines, comparing IC₅₀ values to reference compounds like 6,7-dimethoxy-2-methyl derivatives .

- Anti-inflammatory activity : Carrageenan-induced paw edema in rodents, measuring edema inhibition (%) at 50–100 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory or anticancer activity of this compound?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with substituents at C2 (e.g., methylsulfonyl vs. methylsulfinyl) and C6/C8 (Br, NO₂, or CF₃) to assess electronic effects.

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, nitro groups at C7 enhance anti-inflammatory activity, while bromine at C6/C8 improves cytotoxicity .

- Computational modeling : Use docking studies to predict interactions with targets like COX-2 or PqsR .

Q. What mechanistic insights can be gained from studying the interaction of this compound with bacterial virulence regulators like PqsR?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with the ligand-binding domain of PqsR (e.g., PDB ID: 6YZ3) to identify binding modes.

- Functional assays : Measure attenuation of pyocyanin production in Pseudomonas aeruginosa cultures. Sulfinyl and halogen groups enhance binding affinity by forming hydrogen bonds with Tyr-258 and hydrophobic interactions with Leu-207 .

Q. How can contradictory data on substituent effects (e.g., Cl vs. Br in cytotoxicity) be resolved?

- Methodological Answer :

- Comparative dose-response studies : Test halogenated analogs (6,8-Cl vs. 6,8-Br) across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency.

- Meta-analysis : Review historical data on halogenated quinazolinones, noting that Cl substituents often improve solubility, while Br enhances lipophilicity and membrane permeability .

Key Research Recommendations

- Prioritize X-ray crystallography to resolve ambiguities in sulfinyl group orientation.

- Explore prodrug strategies (e.g., methylsulfinyl → methylthio) to improve bioavailability.

- Validate anti-inflammatory mechanisms via COX-2 inhibition assays and compare with mPGES-1 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。